molecular formula C6H14ClNO B1432279 N-ethyloxolan-3-amine hydrochloride CAS No. 1292369-57-3

N-ethyloxolan-3-amine hydrochloride

Cat. No.: B1432279
CAS No.: 1292369-57-3
M. Wt: 151.63 g/mol
InChI Key: HAVQHBDMAJWCIX-UHFFFAOYSA-N
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Description

N-ethyloxolan-3-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO It is a hydrochloride salt of N-ethyloxolan-3-amine, which is a derivative of oxolane (tetrahydrofuran) with an ethylamine group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyloxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction where oxolane is reacted with ethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-ethyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry: N-ethyloxolan-3-amine hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties and its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-ethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethylamine group in the molecule is responsible for its reactivity and ability to form hydrogen bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • N-methyloxolan-3-amine hydrochloride
  • N-propyloxolan-3-amine hydrochloride
  • N-butyloxolan-3-amine hydrochloride

Comparison: N-ethyloxolan-3-amine hydrochloride is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the alkyl chain in similar compounds can significantly influence their reactivity, solubility, and interaction with biological targets. This compound, with its ethyl group, offers a balance of reactivity and stability, making it a valuable compound in various applications.

Biological Activity

N-ethyloxolan-3-amine hydrochloride (CAS Number: 1292369-57-3) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H14_{14}ClNO
  • Molecular Weight : 151.63 g/mol
  • Purity : ≥97%
  • Storage Conditions : Room temperature

This compound acts primarily as a modulator of various biological pathways. Its structural properties suggest potential interactions with neurotransmitter systems and cellular signaling pathways. The compound's amine group may facilitate interactions with receptors and enzymes, influencing physiological responses.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological activities, particularly through modulation of adenosine receptors. Adenosine receptors are implicated in numerous neurological functions, including mood regulation and neuroprotection.

2. Cardiovascular Implications

Studies have shown that compounds similar to N-ethyloxolan-3-amine can influence cardiovascular activity by acting as agonists at adenosine receptors, which play a role in coronary vasodilation and heart rate modulation. This suggests that this compound might have applications in treating cardiovascular disorders.

Study Findings
Elzein et al. (2005)Identified compounds with adenosine receptor agonist properties that could modify cardiac activity and treat arrhythmias .
Knutsen et al. (1995)Demonstrated the neuroprotective effects of adenosine receptor activation in models of ischemia .

3. Anticonvulsant Activity

This compound may also possess anticonvulsant properties, as suggested by its interaction with adenosine receptors involved in seizure modulation. Research has shown that selective activation of these receptors can reduce seizure frequency and severity.

Case Study 1: Neuroprotection in Ischemia Models

A study conducted by Zhang et al. explored the neuroprotective effects of adenosine receptor agonists in animal models of forebrain ischemia. The findings indicated that activation of these receptors could inhibit excitatory amino acid release, providing a protective effect against neuronal damage .

Case Study 2: Cardiovascular Function Modulation

In a clinical study, researchers evaluated the effects of compounds similar to N-ethyloxolan on coronary conductance in isolated rat hearts. The results demonstrated significant increases in coronary blood flow, attributed to adenosine receptor-mediated vasodilation .

Properties

IUPAC Name

N-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVQHBDMAJWCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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